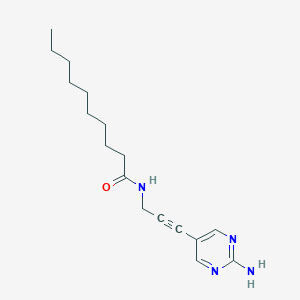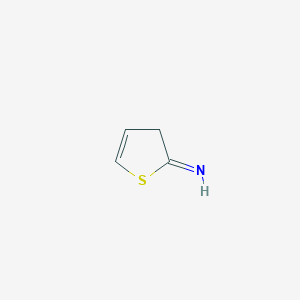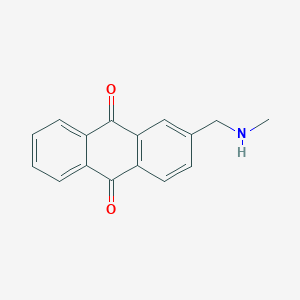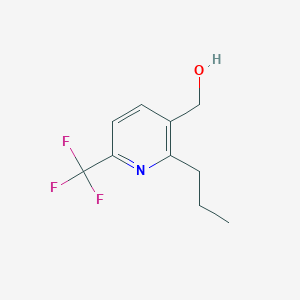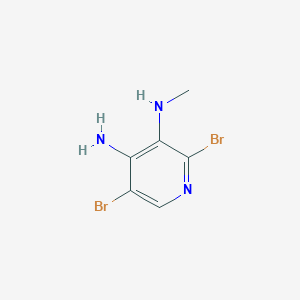
2,5-Dibromo-N3-methylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 2 and 5, and an amino group at positions 3 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N3-methylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained at around 217-218°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is conducted under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include nitro derivatives.
Aplicaciones Científicas De Investigación
2,5-Dibromo-N3-methylpyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups allow it to form strong interactions with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-3,4-diaminopyridine
Uniqueness
2,5-Dibromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of its bromine atoms and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C6H7Br2N3 |
|---|---|
Peso molecular |
280.95 g/mol |
Nombre IUPAC |
2,5-dibromo-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Br2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
Clave InChI |
HQNCBEBTRRHTKI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CN=C1Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



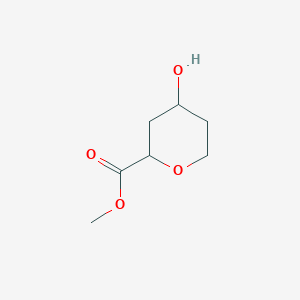

![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
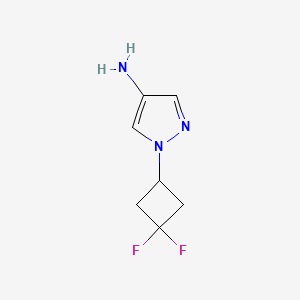
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

